molecular formula C22H20ClNO6S B5024647 ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5024647
M. Wt: 461.9 g/mol
InChI Key: OJQXUMMJHLQKNL-YBFXNURJSA-N
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Description

Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a molecular formula of C23H22ClNO6S This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6S/c1-3-29-20(25)12-24-21(26)19(31-22(24)27)11-14-8-9-17(18(10-14)28-2)30-13-15-6-4-5-7-16(15)23/h4-11H,3,12-13H2,1-2H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQXUMMJHLQKNL-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions. This step forms the five-membered ring structure containing sulfur and nitrogen atoms.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and the thiazolidinone core. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the double bond.

    Etherification: The chlorobenzyl ether group can be introduced through an etherification reaction, where the hydroxyl group of the benzylidene moiety reacts with a chlorobenzyl halide in the presence of a base, such as potassium carbonate.

    Esterification: The final step involves the esterification of the thiazolidinone core with ethyl acetate in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding saturated compound.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive thiazolidinones.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can interact with the active site of enzymes, inhibiting their activity. Additionally, the benzylidene and ether groups can enhance binding affinity and selectivity towards specific targets. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidinone derivatives, such as:

    Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with an ethoxy group instead of a methoxy group.

    Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-chlorobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a chlorobenzylidene group instead of a methoxybenzylidene group.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

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